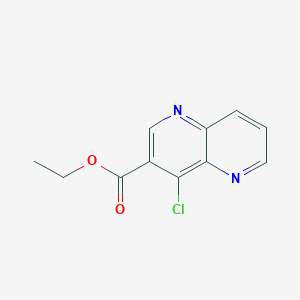

Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate

Description

Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate (CAS: 83067-95-2, molar formula: C₁₁H₉ClN₂O₂) is a halogenated naphthyridine derivative widely used as a synthetic intermediate in medicinal and organic chemistry. The compound features a 1,5-naphthyridine core substituted with a chlorine atom at position 4 and an ethyl ester group at position 2. Its synthesis typically involves the chlorination of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate using phosphorus oxychloride (POCl₃) .

Properties

IUPAC Name |

ethyl 4-chloro-1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-6-14-8-4-3-5-13-10(8)9(7)12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUJIZUBUCDAEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC=NC2=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . The chloro substituent is introduced via electrophilic substitution reactions, often using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with nucleophiles like amines or thiols to form corresponding derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydro derivatives.

Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form complex structures.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

- Substituted naphthyridines

- Naphthyridine N-oxides

- Dihydro naphthyridines

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate has demonstrated promising antibacterial activity against various pathogens. Research indicates that derivatives of naphthyridines exhibit significant efficacy against resistant bacterial strains, making them candidates for new antibiotic development . The presence of the chloro substituent enhances its interaction with bacterial enzymes, potentially disrupting their function.

Antiproliferative Effects

Studies have shown that this compound can inhibit the proliferation of cancer cells. The mechanism involves interference with cellular pathways that regulate growth and apoptosis. Its structural similarity to known anticancer agents positions it as a potential lead compound in cancer therapy .

Anti-inflammatory and Antiviral Activities

Research indicates that ethyl 4-chloro-1,5-naphthyridine-3-carboxylate may also exhibit anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases. Additionally, some studies suggest antiviral activity against specific viral infections, although further research is needed to confirm these effects .

Synthetic Methodologies

Synthesis Techniques

The synthesis of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate typically involves multi-step processes utilizing various reagents. Common methods include:

- Microwave-Assisted Synthesis: This technique allows for rapid reaction times and improved yields compared to traditional methods .

- Refluxing with Reagents: Compounds like phosphorus oxychloride (POCl₃) and triethylamine are often used in reflux conditions to facilitate the formation of the naphthyridine core .

Material Science Applications

Ligands in Coordination Chemistry

Due to its ability to form stable complexes with metals, ethyl 4-chloro-1,5-naphthyridine-3-carboxylate serves as a bridging ligand in coordination chemistry. This property is valuable for developing metal-organic frameworks (MOFs) and catalysts for various chemical reactions .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and sensors. Its potential as a semiconductor has been explored in recent studies aimed at improving the efficiency of electronic devices .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antibacterial Activity Study | Evaluated efficacy against resistant strains | Showed significant inhibition of growth in several bacterial species |

| Cancer Cell Proliferation Inhibition | Tested on multiple cancer cell lines | Indicated reduced proliferation rates and induced apoptosis |

| Material Science Application | Developed metal complexes for catalysis | Enhanced catalytic activity observed with specific metal ions |

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The chloro and ester groups play crucial roles in its binding affinity and specificity . Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate are highly influenced by substituent variations. Key analogs include:

Key Observations:

- Halogen vs. Methoxy Groups : Bromine at position 6 (e.g., 1083181-13-8) enhances reactivity in cross-coupling reactions compared to methoxy substituents .

- Dichloro Derivatives : The 4,6-dichloro analog (C₁₁H₈Cl₂N₂O₂) exhibits higher lipophilicity, making it suitable for hydrophobic interactions in drug design .

- Hydroxy/Keto Derivatives : Substitution of chlorine with hydroxyl groups (e.g., in PDE10A intermediates) requires reductive or hydrolytic conditions, altering biological activity .

Physicochemical Properties

Limited toxicity data are available for these compounds, as noted in safety data sheets (e.g., "substances for R&D purposes only" ). Key physicochemical parameters include:

Biological Activity

Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate features a naphthyridine core with a chloro substituent at the 4-position and an ethyl ester group at the 3-position. This unique structure contributes to its reactivity and biological properties.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H10ClN2O2 |

| Molecular Weight | 250.67 g/mol |

| Melting Point | 95-97 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate has demonstrated significant antimicrobial properties. Studies indicate that it exhibits potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial enzymes critical for cell wall synthesis and metabolism .

Case Study: Antibacterial Testing

In a study evaluating the antibacterial effects of various naphthyridine derivatives, ethyl 4-chloro-1,5-naphthyridine-3-carboxylate showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an effective antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Mechanism of Action

The proposed mechanism involves the binding of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate to specific receptors or enzymes involved in cell cycle regulation. This interaction disrupts normal cellular functions, leading to increased rates of apoptosis in malignant cells .

Case Study: Cytotoxicity Assay

In vitro assays revealed that the compound exhibited cytotoxic effects on human leukemia cells (Kasumi-1), with an IC50 value of approximately 20 µM. The treatment resulted in cell cycle arrest at the G0/G1 phase and increased apoptosis rates .

The biological activity of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The chloro and ester groups enhance its binding affinity to target sites, facilitating enzyme inhibition or receptor modulation .

Applications in Drug Development

Given its promising biological activities, ethyl 4-chloro-1,5-naphthyridine-3-carboxylate is being explored as a precursor for the development of new therapeutic agents targeting infectious diseases and cancer. Its derivatives are under investigation for enhanced efficacy and reduced toxicity profiles.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate?

The compound is synthesized via chlorination of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate using phosphorus oxychloride (POCl₃) under reflux. For example, treatment of the 4-oxo precursor with POCl₃ yields the chloro derivative in high purity . Alternative methods include thermal cyclization of aminopyridine derivatives with diethyl malonate analogs under high-temperature conditions (e.g., 255°C in diphenyl ether) .

Q. How is the structure of Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate confirmed experimentally?

Key techniques include:

- ¹H/¹³C NMR : Characteristic signals for the ethyl ester group (δ ~4.3 ppm quartet for CH₂ and δ ~1.3 ppm triplet for CH₃) and aromatic protons (δ 8.3–9.0 ppm for naphthyridine ring protons) .

- IR spectroscopy : Ester carbonyl stretching at ~1700 cm⁻¹ and C-Cl absorption at ~750 cm⁻¹ .

- Mass spectrometry : Molecular ion peaks matching the molecular formula (C₁₁H₉ClN₂O₂, MW 236.66) .

Q. What common reactions involve Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate?

- Nucleophilic substitution : The 4-chloro group reacts with amines (e.g., Pd/C-catalyzed hydrogenation with triethylamine) to form amino derivatives .

- Ester hydrolysis : Treatment with NaOH yields 4-chloro-1,5-naphthyridine-3-carboxylic acid, useful for further derivatization .

- Reduction : Catalytic hydrogenation reduces the naphthyridine ring to dihydro derivatives, altering electronic properties .

Advanced Research Questions

Q. How can low yields in POCl₃-mediated chlorination be mitigated?

- Optimized conditions : Prolonged reflux (7+ hours) with stoichiometric POCl₃ and catalytic agents like crown ethers to enhance reactivity .

- Microwave-assisted synthesis : Reduces reaction time and improves selectivity by minimizing side reactions (e.g., ester hydrolysis) .

- Post-reaction purification : Column chromatography (silica gel, hexane/ethyl acetate) removes phosphorylated byproducts .

Q. What strategies resolve discrepancies in NMR data for novel derivatives?

- High-resolution techniques : 2D NMR (COSY, HSQC) clarifies coupling patterns and assigns ambiguous protons .

- Computational validation : Density Functional Theory (DFT) calculates expected chemical shifts, identifying tautomeric or conformational anomalies .

- Variable-temperature NMR : Detects dynamic processes (e.g., rotational isomers) that cause splitting or broadening of signals .

Q. How is regioselectivity achieved in nucleophilic substitutions?

- Electronic directing groups : Electron-withdrawing substituents (e.g., ester at C3) direct nucleophiles to the C4 position via resonance stabilization .

- Steric control : Bulky substituents at C6 or C8 hinder substitution at adjacent positions .

- Catalytic systems : Pd/C with triethylamine promotes selective C4 amination under hydrogenation conditions .

Q. What computational methods validate crystallographic data for this compound?

- SHELX refinement : SHELXL refines X-ray diffraction data, resolving disorder or twinning issues. R-factors below 5% indicate high reliability .

- Electron density mapping : Identifies hydrogen bonding patterns (e.g., ester-carbonyl interactions) critical for crystal packing .

- DFT-geometry optimization : Matches calculated bond lengths/angles with experimental data to confirm structural accuracy .

Q. How are derivatives optimized for pharmacokinetic properties?

- Solubility enhancement : Replacing the ethyl ester with polar groups (e.g., hydroxymethyl) improves aqueous solubility .

- Metabolic stability : Fluorine substitution at aromatic positions reduces oxidative metabolism .

- In silico ADMET profiling : Predicts bioavailability and toxicity, guiding rational design of analogs with balanced lipophilicity (logP 2–3) .

Methodological Considerations

Q. What precautions ensure reproducibility in synthetic protocols?

- Strict anhydrous conditions : Use molecular sieves or inert gas (N₂/Ar) to prevent hydrolysis of POCl₃ .

- Standardized workup : Quench reactions with ice-water to precipitate products, minimizing variability .

- Storage : Store the compound at -80°C under inert atmosphere to prevent degradation; monitor purity via HPLC .

Q. How are biological activities of derivatives assessed?

- Kinase inhibition assays : Test derivatives against DYRK1A or other targets using fluorescence polarization .

- Antibacterial screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative strains .

- SAR studies : Correlate substituent effects (e.g., dichlorophenyl groups) with potency using regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.